![molecular formula C26H18N4O8S B11709865 4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}
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Overview
Description
4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound characterized by its unique structure, which includes hydroxyl, nitrophenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the nitro groups would produce amines.
Scientific Research Applications
4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrophenyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, potentially inhibiting or modifying their functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
Uniqueness
Compared to similar compounds, 4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL stands out due to its combination of hydroxyl, nitrophenyl, and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H18N4O8S |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
4-[4-hydroxy-3-[(4-nitrophenyl)methylideneamino]phenyl]sulfonyl-2-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C26H18N4O8S/c31-25-11-9-21(13-23(25)27-15-17-1-5-19(6-2-17)29(33)34)39(37,38)22-10-12-26(32)24(14-22)28-16-18-3-7-20(8-4-18)30(35)36/h1-16,31-32H |
InChI Key |
DPPZNPXRQPQJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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